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Compound of Interest

Compound Name: 3,6-Octanedione

Cat. No.: B030559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic

properties of 3,6-octanedione. Due to the limited availability of published experimental spectra

for this specific compound in public databases, this document focuses on predicted data

derived from its chemical structure and comparison with isomeric and related compounds. The

guide also outlines detailed experimental protocols for acquiring such data.

Introduction to 3,6-Octanedione
3,6-Octanedione (CAS No: 2955-65-9) is a symmetrical aliphatic diketone with the molecular

formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol .[1] Its structure, characterized by two

carbonyl groups centrally located within an eight-carbon chain, dictates its chemical behavior

and spectroscopic characteristics. Understanding its spectral profile is crucial for its

identification, characterization, and quality control in various research and development

applications.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 3,6-octanedione. These predictions are based on

established principles of organic spectroscopy and analysis of structurally similar compounds.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 3,6-
Octanedione

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (C1, C8) ~ 1.0 Triplet 6H

CH₂ (C2, C7) ~ 2.4 Quartet 4H

CH₂ (C4, C5) ~ 2.7 Singlet 4H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,6-
Octanedione

Carbon Chemical Shift (δ, ppm)

C=O (C3, C6) ~ 209

CH₂ (C2, C7) ~ 36

CH₂ (C4, C5) ~ 38

CH₃ (C1, C8) ~ 8

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data for 3,6-
Octanedione

Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch ~ 1715 Strong

C-H Stretch (sp³) 2850 - 3000 Medium-Strong

C-H Bend 1350 - 1470 Medium
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Table 4: Predicted Mass Spectrometry Data for 3,6-
Octanedione

m/z Interpretation

142 Molecular Ion [M]⁺

113 [M - C₂H₅]⁺

85 [M - C₂H₅CO]⁺

57 [C₂H₅CO]⁺

29 [C₂H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for a compound such as 3,6-octanedione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3,6-octanedione in about 0.7 mL of a deuterated

solvent (e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup and Data Acquisition:

The NMR spectra should be acquired on a spectrometer operating at a proton frequency

of 300 MHz or higher.

Insert the sample tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for

each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation:

As 3,6-octanedione is a solid at room temperature, it can be prepared as a KBr

(potassium bromide) pellet. Mix a small amount of the sample with dry KBr powder and

press it into a thin, transparent disk.

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop

of the solution between two salt plates (e.g., NaCl or KBr) to form a thin film after solvent

evaporation.

Instrument Setup and Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample holder or the pure solvent.

Place the prepared sample in the spectrometer's beam path.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of 3,6-octanedione in a volatile organic solvent (e.g., methanol

or acetonitrile).

The concentration should be in the range of a few micrograms per milliliter.

Instrument Setup and Data Acquisition:
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Use a mass spectrometer with an electron ionization (EI) source.

Introduce the sample into the ion source, where it is vaporized and bombarded with a

beam of electrons (typically at 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z).

The detector records the abundance of each ion.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,6-octanedione.
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Caption: General workflow for spectroscopic analysis of 3,6-octanedione.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of 3,6-octanedione. Experimental verification of this data is recommended for any application

requiring precise structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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